![molecular formula C11H16ClNO2 B2578276 (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride CAS No. 340188-50-3](/img/structure/B2578276.png)
(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride
Overview
Description
“®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride” is a type of ester. Esters are widespread in nature and are often associated with pleasant-smelling liquids, responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and in many biologically important molecules .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group adjacent to an ether group . The part of the molecule derived from the carboxylic acid has three carbon atoms. It is called propionate (common) or propanoate (IUPAC) .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications
- This compound has been investigated for its potential antitumor properties. Specifically, ®-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate demonstrated more inhibitory effects against liver cancer cells (BEL-7402) than 5-fluorouracil (5-FU) itself . Researchers are interested in exploring its efficacy against other tumor types as well.
- Due to limitations associated with 5-FU (such as short plasma half-life and intestinal toxicity), scientists have sought carrier-linked prodrugs. These prodrugs enhance drug delivery and tumor targeting. ®-Ethyl 3-amino-3-phenylpropanoate hydrochloride could serve as a potential carrier for 5-FU, improving its pharmacokinetics and tumor affinity .
- Peptides play a crucial role in human metabolism. Researchers have explored peptide derivatives of 5-FU to enhance its physicochemical and biological properties. Considering this, ®-ethyl 3-amino-3-phenylpropanoate hydrochloride could be a valuable scaffold for developing chemotherapeutic agents with improved characteristics .
- In a different context, ®-ethyl 3-amino-3-phenylpropanoate hydrochloride could be used as a substrate for enzymatic hydrolysis. Researchers have investigated various ionic liquids (ILs) for high-yield enzymatic production of (S)-ibuprofen from racemic ibuprofen ethyl ester. This compound’s enantioselectivity could be explored in such systems .
Antitumor Activity
Carrier-Linked Prodrugs
Peptide Derivatives
Enzymatic Production of (S)-Ibuprofen
Synthesis of Other Compounds
Mechanism of Action
The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde . When ethyl propanoate labeled with 18 O in the ether-like oxygen is hydrolyzed in aqueous NaOH, the 18 O label shows up exclusively in the ethanol product .
Safety and Hazards
Future Directions
Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . The use of trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .
properties
IUPAC Name |
ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZQDTVNRNXKB-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride |
Synthesis routes and methods
Procedure details
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